molecular formula C24H26N6O5 B2965036 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1113104-35-0

5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2965036
CAS No.: 1113104-35-0
M. Wt: 478.509
InChI Key: ATXUMVQIEGFYEO-UHFFFAOYSA-N
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Description

5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H26N6O5 and its molecular weight is 478.509. The purity is usually 95%.
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Biological Activity

The compound 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a novel organic molecule with potential biological applications due to its complex structure. This compound features multiple functional groups, including an amino group, a carboxamide group, and aromatic substituents that may influence its biological activity. Understanding its biological properties is crucial for exploring its potential as a therapeutic agent.

Structural Characteristics

The molecular formula of the compound is C24H26N6O5C_{24}H_{26}N_{6}O_{5} with a molecular weight of approximately 478.51 g/mol. Its structure includes:

  • Triazole ring : Known for its role in various pharmacological activities.
  • Oxazole ring : Associated with immunomodulatory effects.
  • Methoxy groups : May enhance solubility and influence receptor interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains. The following sections summarize findings related to its biological activities.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest it may exhibit similar properties. Preliminary studies indicate that derivatives of triazoles and oxazoles often show significant antimicrobial activity due to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.

Immunomodulatory Effects

Isoxazole derivatives have been reported to possess immunoregulatory properties. For instance, compounds structurally related to the target compound have demonstrated inhibition of TNF-alpha production and modulation of immune cell proliferation in vitro. These findings highlight the potential of this compound as an immunosuppressive agent.

Case Studies and Research Findings

Study FocusMethodologyKey Findings
Immunosuppressive Activity In vitro assays on PBMCsThe compound inhibited PHA-induced proliferation and LPS-induced TNF-alpha production .
Cytotoxicity Jurkat cell line assaysInduced pro-apoptotic markers (caspases, Fas) indicating potential anticancer properties .
Binding Affinity SPR and ITC techniquesPreliminary data suggest moderate binding affinity to specific immune receptors, warranting further investigation.

The proposed mechanism of action for the compound involves:

  • Inhibition of Cytokine Production : Similar compounds have been shown to suppress cytokine release from immune cells, which may lead to reduced inflammation.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells could be a critical mechanism for its anticancer effects.
  • Receptor Interaction : The presence of multiple functional groups allows for diverse interactions with various biological targets, potentially enhancing its therapeutic efficacy.

Properties

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O5/c1-5-34-16-8-6-15(7-9-16)24-27-19(14(2)35-24)13-30-22(25)21(28-29-30)23(31)26-18-11-10-17(32-3)12-20(18)33-4/h6-12H,5,13,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXUMVQIEGFYEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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